molecular formula C14H11FN2O4 B8026965 Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Cat. No.: B8026965
M. Wt: 290.25 g/mol
InChI Key: OAWDACAERHIYJM-UHFFFAOYSA-N
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Description

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is an organic compound characterized by the presence of a benzyl group, a fluorine atom, and a nitro group attached to a phenyl ring, along with a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-fluoro-5-nitroaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2OCOCl+C6H3FNO2NH2C6H5CH2OCONHC6H3FNO2+HCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{C}_6\text{H}_3\text{FNO}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NH}\text{C}_6\text{H}_3\text{FNO}_2 + \text{HCl} C6​H5​CH2​OCOCl+C6​H3​FNO2​NH2​→C6​H5​CH2​OCONHC6​H3​FNO2​+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

    Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: 3-fluoro-5-aminophenylcarbamate.

    Substitution: Various substituted phenylcarbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Benzyl N-(3-fluoro-5-nitrophenyl)carbamate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • Benzyl N-(3-chloro-5-nitrophenyl)carbamate
  • Benzyl N-(3-fluoro-4-nitrophenyl)carbamate
  • Benzyl N-(3-fluoro-5-methylphenyl)carbamate

Comparison: Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.

Properties

IUPAC Name

benzyl N-(3-fluoro-5-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c15-11-6-12(8-13(7-11)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDACAERHIYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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